molecular formula C7H9IN2O B13941594 1-(1-Ethyl-3-iodo-1h-pyrazol-4-yl)ethanone

1-(1-Ethyl-3-iodo-1h-pyrazol-4-yl)ethanone

Cat. No.: B13941594
M. Wt: 264.06 g/mol
InChI Key: VRXSOTRSWXUNKA-UHFFFAOYSA-N
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Description

1-(1-Ethyl-3-iodo-1h-pyrazol-4-yl)ethanone is a chemical compound with the molecular formula C7H9IN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

The synthesis of 1-(1-Ethyl-3-iodo-1h-pyrazol-4-yl)ethanone typically involves the iodination of a pyrazole derivative. One common method is the reaction of 1-ethyl-3-methyl-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the pyrazole ring .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(1-Ethyl-3-iodo-1h-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.

    Reduction Reactions: The compound can undergo reduction reactions to form alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced products.

Scientific Research Applications

1-(1-Ethyl-3-iodo-1h-pyrazol-4-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its pyrazole core is a common motif in many biologically active compounds.

    Medicine: Research into the medicinal properties of pyrazole derivatives has shown potential for the development of new drugs, including anti-inflammatory, antimicrobial, and anticancer agents.

    Industry: The compound can be used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-3-iodo-1h-pyrazol-4-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The pyrazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

1-(1-Ethyl-3-iodo-1h-pyrazol-4-yl)ethanone can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

1-(1-ethyl-3-iodopyrazol-4-yl)ethanone

InChI

InChI=1S/C7H9IN2O/c1-3-10-4-6(5(2)11)7(8)9-10/h4H,3H2,1-2H3

InChI Key

VRXSOTRSWXUNKA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)I)C(=O)C

Origin of Product

United States

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